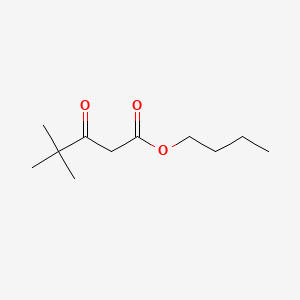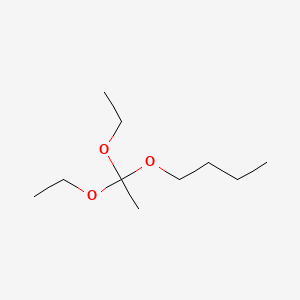
1-(1,1-Diethoxyethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to a butane backbone, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,1-Diethoxyethoxy)butane can be synthesized through the reaction of butyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then further reacted to form the final product. The reaction conditions usually include a temperature range of 50-70°C and an acidic environment to facilitate the acetalization process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors where butyraldehyde and ethanol are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated through distillation. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Diethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid and other oxidation products.
Reduction: It can be reduced to form butanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol derivatives.
Substitution: Various substituted butane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Diethoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,1-Diethoxyethoxy)butane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxybutane: Similar in structure but lacks the additional ethoxy group.
Butyraldehyde diethyl acetal: Another acetal derivative with similar reactivity.
1,1-Diethoxyethane: A smaller acetal compound with similar functional groups.
Uniqueness: 1-(1,1-Diethoxyethoxy)butane is unique due to its specific structure, which provides distinct reactivity and applications compared to other acetal compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
85153-55-5 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(1,1-diethoxyethoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-5-8-9-13-10(4,11-6-2)12-7-3/h5-9H2,1-4H3 |
InChI-Schlüssel |
URMLVTZNCGXLNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




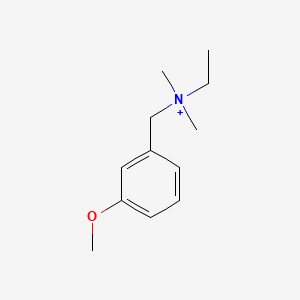
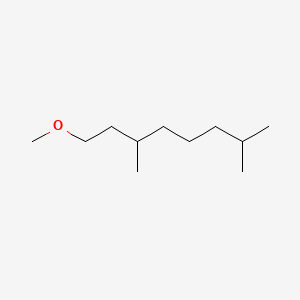
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
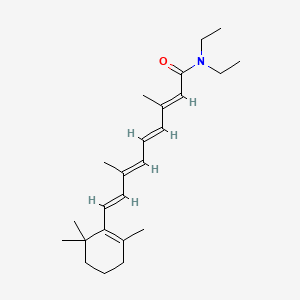
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)



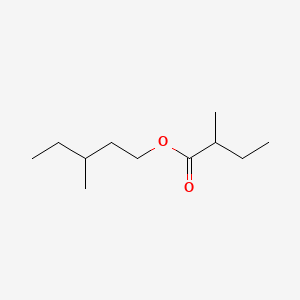
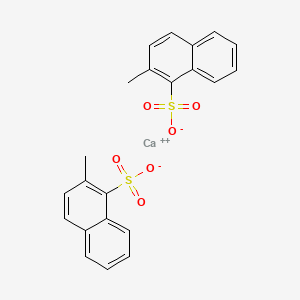
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
